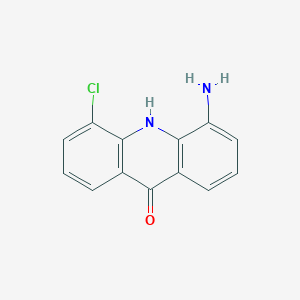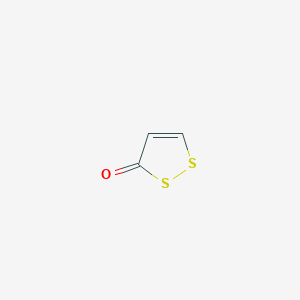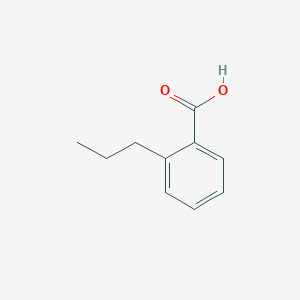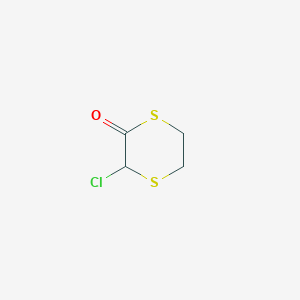
4-Amino-5-cloro-10H-acridin-9-ona
Descripción general
Descripción
4-Amino-5-chloro-10H-acridin-9-one is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as pharmacology, material science, and photophysics . This compound, in particular, has garnered attention for its potential therapeutic properties and its role in scientific research.
Aplicaciones Científicas De Investigación
4-Amino-5-chloro-10H-acridin-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Medicine: Research has shown its potential in treating diseases such as cancer and Alzheimer’s disease.
Industry: It is used in the development of fluorescent materials and dyes.
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-5-chloro-10H-acridin-9-one is DNA . The compound is known to intercalate into the DNA structure, which is a common mechanism of action for acridine derivatives .
Mode of Action
The mode of action of 4-Amino-5-chloro-10H-acridin-9-one involves its interaction with DNA. The planar structure of the compound allows it to intercalate between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes, leading to various biological effects .
Biochemical Pathways
It is known that the compound’s interaction with dna can impact various biological processes involving dna and related enzymes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) would likely be influenced by its chemical structure and properties .
Result of Action
The result of 4-Amino-5-chloro-10H-acridin-9-one’s action is primarily observed at the molecular and cellular levels. Its interaction with DNA can lead to changes in cellular processes, potentially resulting in cytotoxic effects . For instance, certain acridine derivatives have been found to inhibit specific cell lines .
Action Environment
The action, efficacy, and stability of 4-Amino-5-chloro-10H-acridin-9-one can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and more . .
Análisis Bioquímico
Biochemical Properties
Acridone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 4-Amino-5-chloro-10H-acridin-9-one is not well established. Acridone derivatives are known to act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . Whether 4-Amino-5-chloro-10H-acridin-9-one shares these properties is yet to be confirmed.
Métodos De Preparación
The synthesis of 4-Amino-5-chloro-10H-acridin-9-one typically involves the reaction of 5-chloro-2-nitroaniline with a suitable reagent to introduce the acridinone moiety. One common method includes the reduction of 5-chloro-2-nitroaniline followed by cyclization to form the acridinone structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Amino-5-chloro-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-Amino-5-chloro-10H-acridin-9-one is unique among acridine derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
9-Aminoacridine: Known for its anti-microbial properties.
Amsacrine: An anti-cancer agent that also intercalates DNA.
Quinacrine: Used as an anti-malarial drug.
These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
IUPAC Name |
4-amino-5-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGQYKZJAGWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587516 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-47-0 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1628335.png)




![6-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1628342.png)






